![molecular formula C9H7N3O3 B2873459 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-96-9](/img/structure/B2873459.png)
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various agents . For example, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as IR and NMR spectroscopy .Scientific Research Applications
Antimicrobial Agents
The structural analogs of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, such as 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent activity against various microbial strains, including E. coli , B. mycoides , and C. albicans . The presence of the nitrophenyl group is believed to enhance these properties, making the compound a valuable candidate for further research in developing new antimicrobial agents.
Pharmaceutical Intermediates
Compounds containing the 4-nitrophenyl moiety, similar to that in 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, are used as intermediates in pharmaceutical synthesis . They play a crucial role in the production of various drugs, particularly those with antimicrobial and anti-inflammatory properties. The versatility of these intermediates allows for the creation of a wide range of therapeutic agents.
Antimicrobial Activity Enhancement
Thiophene derivatives, which are structurally related to oxadiazoles, have been recognized for their high antimicrobial activity. Research indicates that modifying the thiophene structure can lead to the discovery of highly active antimicrobial derivatives, suggesting that similar modifications to oxadiazoles could enhance their efficacy .
Biological Property Studies
Hydrazonoyl halides, which are used to synthesize thiadiazole derivatives, have a wide range of biological properties, including anthelmintic, antiarthropodal, and fungicidal activities. The 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole could be used to study these properties in-depth, potentially leading to new discoveries in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as nitroazoles, have been reported to interact with various biological targets
Mode of Action
It is known that the nitro group in aromatic compounds, such as this one, can undergo electrophilic substitution, a common reaction in the preparation of nitrodiazoles and benzazoles . This reaction is influenced by the activity of reagents, the basicity of substrates, and the acidity of the media .
Biochemical Pathways
Compounds with similar structures, such as nitroazoles, have been found to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It’s worth noting that the solubility of a compound in dmso can impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities
Action Environment
It is known that the reactivity of azoles, a class of compounds to which this compound belongs, can be influenced by the acidity of the media .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNJQADPMXGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
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